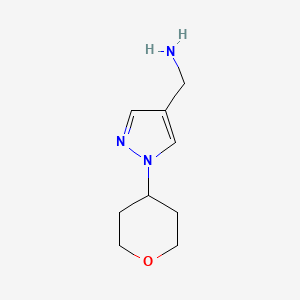
5-苄基-2-甲氧基苯甲醛
描述
5-Benzyl-2-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O2 It is a benzaldehyde derivative, characterized by a benzyl group and a methoxy group attached to the benzene ring
科学研究应用
5-Benzyl-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
Target of Action
5-Benzyl-2-methoxybenzaldehyde, a type of benzaldehyde, primarily targets the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress .
Mode of Action
5-Benzyl-2-methoxybenzaldehyde disrupts the cellular antioxidation systems of fungi . It acts as a redox cycler, destabilizing cellular redox homeostasis and inhibiting microbial growth . This compound can also serve as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .
Biochemical Pathways
The disruption of cellular antioxidation systems by 5-Benzyl-2-methoxybenzaldehyde leads to an imbalance in the redox state of the cell . This imbalance can trigger a cascade of reactions that ultimately lead to cell death
Pharmacokinetics
Like other benzaldehydes, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . Its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics.
Result of Action
The primary result of the action of 5-Benzyl-2-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting cellular antioxidation systems, it induces oxidative stress within the fungal cell, leading to cell death . This makes it a potential candidate for use in antifungal treatments.
生化分析
Biochemical Properties
5-Benzyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making 5-Benzyl-2-methoxybenzaldehyde a potential chemosensitizing agent in antifungal treatments . The compound’s ability to disrupt redox homeostasis highlights its importance in biochemical research.
Cellular Effects
The effects of 5-Benzyl-2-methoxybenzaldehyde on various cell types and cellular processes are profound. It influences cell function by disrupting cellular redox homeostasis, leading to oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 5-Benzyl-2-methoxybenzaldehyde has been shown to enhance the efficacy of conventional antifungal agents by increasing the sensitivity of fungal pathogens to these treatments . This compound’s impact on cellular processes underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 5-Benzyl-2-methoxybenzaldehyde exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species, causing oxidative stress and subsequent cellular damage. Additionally, 5-Benzyl-2-methoxybenzaldehyde can interfere with mitochondrial respiration, further contributing to its antifungal activity . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyl-2-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Benzyl-2-methoxybenzaldehyde remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress, which may have lasting effects on cellular function. These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 5-Benzyl-2-methoxybenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively enhance the efficacy of antifungal agents . At high doses, 5-Benzyl-2-methoxybenzaldehyde can cause significant oxidative stress and cellular damage, leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
5-Benzyl-2-methoxybenzaldehyde is involved in several metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are key players in maintaining cellular redox balance . The compound’s impact on these metabolic pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function. These interactions highlight the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Benzyl-2-methoxybenzaldehyde is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 5-Benzyl-2-methoxybenzaldehyde is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall efficacy. Studying the subcellular localization of 5-Benzyl-2-methoxybenzaldehyde provides insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzyl chloride reacts with 2-methoxybenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5-Benzyl-2-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the compound .
化学反应分析
Types of Reactions
5-Benzyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 5-Benzyl-2-methoxybenzoic acid.
Reduction: 5-Benzyl-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group instead of a benzyl group.
Anisaldehyde (4-Methoxybenzaldehyde): Lacks the benzyl group, only has a methoxy group on the benzene ring.
Uniqueness
5-Benzyl-2-methoxybenzaldehyde is unique due to the presence of both a benzyl and a methoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
5-benzyl-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-7-13(10-14(15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTMQLWQYZVDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)
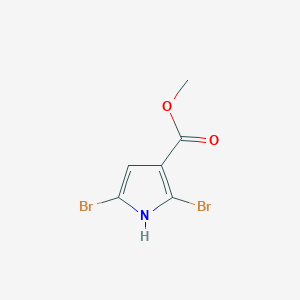
![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)
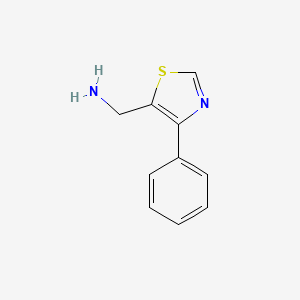

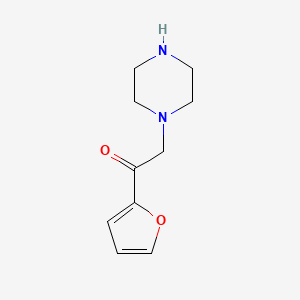
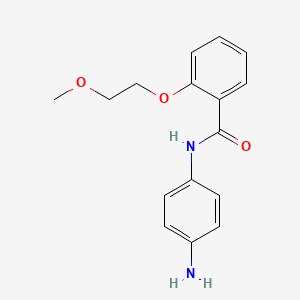
![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)
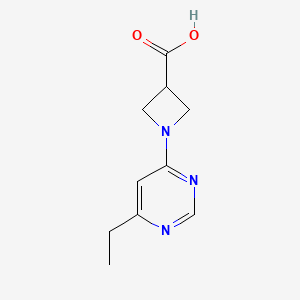
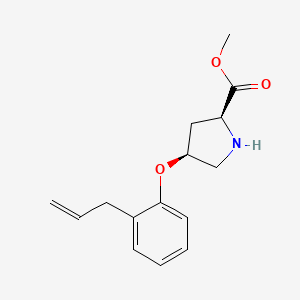
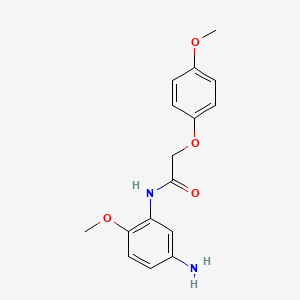
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)
